molecular formula C16H19ClN2O2 B8654861 2-(Adamant-1-yl)amino-4-chloro-1-nitrobenzene

2-(Adamant-1-yl)amino-4-chloro-1-nitrobenzene

Cat. No. B8654861
M. Wt: 306.79 g/mol
InChI Key: JNYQGXKQZICUPY-UHFFFAOYSA-N
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Patent
US05585394

Procedure details

15.5 ml of triethylamine and then a suspension of 15 g of 1-aminoadamantane in 50 ml of 96° EtOH are added to a solution of 20 g of 4-chloro-1,2-dinitrobenzene in 80 ml of 96° EtOH. The mixture is refluxed for 7 hours and, after cooling, the precipitate formed is filtered off to give 7 g of the expected product. M.p.=146° C.
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[NH2:8][C:9]12[CH2:18][CH:13]3[CH2:14][CH:15]([CH2:17][CH:11]([CH2:12]3)[CH2:10]1)[CH2:16]2.[Cl:19][C:20]1[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[C:22]([N+]([O-])=O)[CH:21]=1>CCO>[C:9]12([NH:8][C:24]3[CH:25]=[C:20]([Cl:19])[CH:21]=[CH:22][C:23]=3[N+:26]([O-:28])=[O:27])[CH2:10][CH:11]3[CH2:17][CH:15]([CH2:14][CH:13]([CH2:12]3)[CH2:18]1)[CH2:16]2

Inputs

Step One
Name
Quantity
15.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 g
Type
reactant
Smiles
NC12CC3CC(CC(C1)C3)C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.